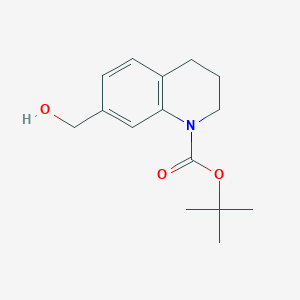
Tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a hydroxymethyl group, and a dihydroquinoline core, making it a versatile molecule for various chemical transformations and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate typically involves the following steps:
Formation of the Dihydroquinoline Core: The dihydroquinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification step, providing a more sustainable and scalable approach .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The dihydroquinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The hydroxymethyl group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: 7-carboxy-3,4-dihydro-2H-quinoline-1-carboxylate.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound can be used to study the biological activities of quinoline derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules, making it valuable in synthetic organic chemistry.
Mécanisme D'action
The mechanism of action of tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate is largely dependent on its derivatives and the specific biological targets they interact with. Generally, quinoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group can enhance the compound’s solubility and facilitate its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-tert-butyl-3,4-dihydro-2H-thiazolo-[3,2-a][1,3,5]triazin-6(7H)-one: This compound features a similar tert-butyl group and a dihydro core but differs in the heterocyclic system.
tert-butyl 4-[(E)-2-(4-hydroxyphenyl)ethenyl]benzoate: Another tert-butyl ester with different functional groups and applications.
Uniqueness
Tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate is unique due to its combination of a quinoline core, a hydroxymethyl group, and a tert-butyl ester. This combination provides a balance of hydrophobic and hydrophilic properties, making it a versatile intermediate for various chemical and biological applications.
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-4-5-12-7-6-11(10-17)9-13(12)16/h6-7,9,17H,4-5,8,10H2,1-3H3 |
Clé InChI |
AOYQRPUFNDHYCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


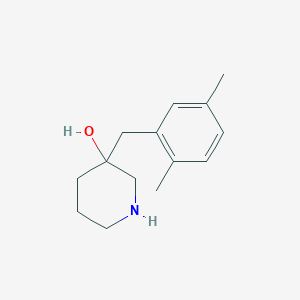
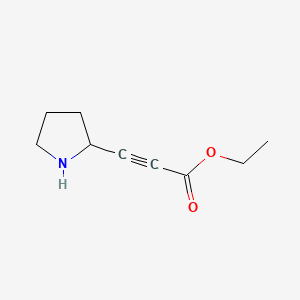


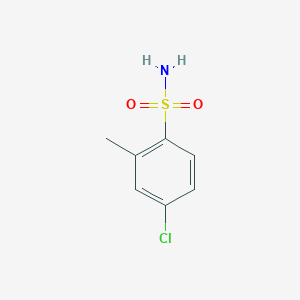

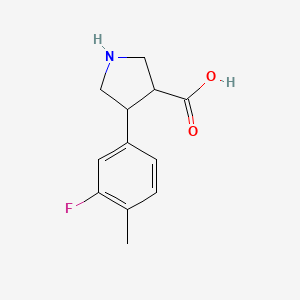
![2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid](/img/structure/B13553260.png)
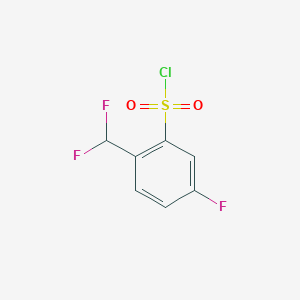

![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13553293.png)
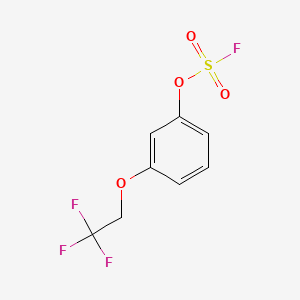
![2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13553301.png)

